cis-3-Aminocyclobutanecarboxamide
Description
Significance of Cyclobutane (B1203170) Scaffolds in Contemporary Organic Chemistry and Chemical Biology
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern organic chemistry and drug discovery. snmjournals.orgbldpharm.comnih.gov Its significance stems from a unique combination of structural and chemical properties. The ring is characterized by a puckered, three-dimensional structure, which contrasts sharply with the planarity of aromatic rings or alkenes. snmjournals.orgnih.gov This non-planar geometry is highly advantageous in medicinal chemistry for creating molecules that can better complement the spatial arrangements of protein binding sites. nih.gov
One of the most exploited properties of the cyclobutane motif is its ability to impart conformational restriction on a molecule. nih.govnih.gov By replacing flexible alkyl chains with a rigid cyclobutane unit, chemists can lock a molecule into a more defined shape. nih.gov This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a cyclobutane scaffold can improve a compound's metabolic stability by blocking sites that are susceptible to enzymatic degradation. snmjournals.orgbldpharm.com
Cyclobutane derivatives are also utilized as bioisosteres, where they replace other chemical groups, such as phenyl rings or double bonds, to modulate a compound's properties. For example, replacing a metabolically vulnerable alkene with a cyclobutane ring can prevent cis-trans isomerization under physiological conditions and improve the compound's pharmacokinetic profile. bldpharm.comnih.gov While relatively rare in nature, cyclobutane rings are found in some bioactive natural products and have been successfully incorporated into marketed drugs, underscoring their utility. snmjournals.orgnih.gov The development of advanced synthetic methods has made these four-membered rings more accessible, encouraging their broader application in the design of new therapeutic agents. snmjournals.org
Positional and Stereochemical Isomerism in Aminocyclobutane Derivatives
The functionality and biological activity of substituted cyclobutanes are critically dependent on their isomerism, which can be divided into two main categories: positional and stereochemical.
Positional Isomerism refers to the different possible locations of substituents on the cyclobutane ring. For a disubstituted aminocyclobutanecarboxamide, there are two primary positional isomers: 1,2-disubstituted and 1,3-disubstituted.
1,2-Aminocyclobutanecarboxamide: The amino and carboxamide groups are attached to adjacent carbon atoms.
1,3-Aminocyclobutanecarboxamide: The functional groups are on carbon atoms separated by one methylene (B1212753) group, as is the case for the subject of this article.
The spatial distance and relative orientation between the amino and carboxamide groups are vastly different in these isomers, which has profound implications for how the molecule can interact with a target protein. Research on other molecular scaffolds has demonstrated that altering the position of key functional groups can dramatically impact biological efficacy and the spectrum of activity. nih.gov
Stereochemical Isomerism in cyclobutanes relates to the spatial orientation of the substituents relative to the plane of the ring. For 1,3-disubstituted cyclobutanes, this gives rise to cis and trans diastereomers.
cis Isomer: The amino and carboxamide groups are on the same face of the cyclobutane ring.
trans Isomer: The functional groups are on opposite faces of the ring.
The synthesis of a specific stereoisomer, such as cis-3-Aminocyclobutanecarboxamide, requires precise stereocontrol. nih.gov Synthetic strategies often involve stereoselective reactions, such as catalytic hydrogenations or Mitsunobu reactions, which can invert the stereochemistry at a specific carbon center to convert a cis precursor to a trans product or vice versa. The choice between a cis or trans isomer is crucial, as it dictates the three-dimensional vector of the functional groups, which is a key determinant of binding affinity and biological function. nih.gov
Overview of Current Research Trajectories and Challenges for this compound
While specific published research focusing centrally on this compound is limited, its potential research trajectories can be inferred from studies on closely related analogues. A significant area of interest is the use of aminocyclobutane derivatives as non-natural amino acids for positron emission tomography (PET) imaging. snmjournals.orgnih.gov For example, fluorinated derivatives like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been developed as agents to visualize tumors, which exhibit increased amino acid uptake. snmjournals.orgnih.gov The this compound scaffold could serve as a precursor or foundational structure for developing new imaging agents or other diagnostic tools.
Another prominent research trajectory involves incorporating constrained scaffolds into peptidomimetics or small molecule inhibitors. nih.gov The rigid cis configuration of the amino and carboxamide groups can be used to mimic specific peptide turns or to orient functional groups precisely for interaction with enzyme active sites, such as those of kinases or proteases. Research on other carboxamide-containing molecules shows their utility as potent inhibitors in cancer therapy, and the unique geometry of the cyclobutane core could offer advantages in selectivity and potency.
The primary challenges associated with this compound and its derivatives are synthetic. The stereocontrolled synthesis of multisubstituted cyclobutanes is a well-documented difficulty in organic chemistry. bldpharm.comnih.gov Achieving the desired cis stereochemistry while avoiding mixtures of isomers requires carefully designed synthetic routes. Further challenges lie in the functionalization of the cyclobutane ring itself, which can be resistant to certain chemical transformations due to ring strain. nih.gov For any potential therapeutic application, optimizing the molecule's pharmacokinetic properties—such as solubility, stability, and bioavailability—would be a critical hurdle, as is common for many novel chemical entities in drug discovery. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABRNCRSZARATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis 3 Aminocyclobutanecarboxamide and Analogous Cyclobutane Systems
General Strategies for Cyclobutane (B1203170) Ring Formation in Strained Systems.researchgate.netacs.org
The construction of the cyclobutane core is the foundational step in synthesizing cis-3-aminocyclobutanecarboxamide and related compounds. The inherent strain in these four-membered rings necessitates specialized synthetic approaches. baranlab.orglibretexts.orgmasterorganicchemistry.com
Diastereoselective Approaches to 1,3-Disubstituted Cyclobutanes.societechimiquedefrance.frrsc.org
Achieving the desired cis-1,3-disubstitution pattern on a cyclobutane ring is a key challenge. One effective strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org This method has been successfully applied in the scalable synthesis of a scaffold for a potent ROR-γt inverse agonist, TAK-828F. acs.org The process begins with the Knoevenagel condensation of a ketone with Meldrum's acid to form the cyclobutylidene intermediate. acs.org Subsequent reduction, for instance with sodium borohydride, can selectively produce the cis-diastereomer. acs.org Careful control of acidic impurities has been shown to be crucial for enhancing the diastereomeric ratio through recrystallization. acs.org
Another powerful technique for creating 1,3-disubstituted cyclobutanes is the functionalization of bicyclo[1.1.0]butanes (BCBs). rsc.orgnih.gov These highly strained molecules readily undergo ring-opening reactions, providing an efficient pathway to cyclobutane derivatives. rsc.org For example, the cycloaddition of BCBs with reagents like triazolinedione or nitrosoarenes, followed by cleavage of the newly formed N-N or N-O bonds, yields cyclobutanes with cis-1,3-heteroatom substitutions. rsc.org
| Starting Material | Reagent(s) | Key Transformation | Product | Reference |
| Cyclobutylidene Meldrum's acid derivative | NaBH4 | Diastereoselective reduction | cis-1,3-disubstituted cyclobutane | acs.org |
| Bicyclo[1.1.0]butane | Triazolinedione | Cycloaddition and N-N bond cleavage | cis-1,3-diaminocyclobutane derivative | rsc.org |
| Bicyclo[1.1.0]butane | Nitrosoarene | Cycloaddition and N-O bond cleavage | cis-1,3-amino-hydroxycyclobutane derivative | rsc.org |
Photochemical Cycloaddition Routes to Functionalized Cyclobutane Derivatives.rsc.org
Photochemical [2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings. mdpi.combaranlab.orgresearchgate.net These reactions involve the light-induced union of two olefinic units to form the four-membered ring. baranlab.org A significant advantage of this approach is its ability to generate complex and densely functionalized cyclobutane scaffolds. societechimiquedefrance.frresearchgate.net
Visible-light-induced [2+2] cycloadditions, often employing a photocatalyst such as an iridium-based complex, have emerged as a versatile tool. researchgate.net The proposed mechanism involves the photoexcitation of the catalyst, which then transfers its energy to one of the olefinic substrates, activating it for the cycloaddition. researchgate.net This method has been successfully used in DNA-encoded chemistry to synthesize highly substituted cyclobutanes in aqueous solutions, demonstrating excellent functional group tolerance. researchgate.net
| Olefin 1 | Olefin 2 | Conditions | Product | Reference |
| Styrene derivative (DNA-tagged) | Cinnamate | Ir(ppy)2(dtbbpy)PF6, blue LED, aqueous solution | Densely functionalized cyclobutane | researchgate.net |
| Isoquinolone | Alkene | Chiral H-bonding template, low temperature | Functionalized tricyclic cyclobutane | mdpi.com |
Tandem Reactions and Intramolecular Cyclization Protocols for Cyclobutane Scaffolds.rsc.org
Tandem or cascade reactions offer an efficient route to complex cyclobutane structures by combining multiple transformations into a single synthetic operation. acs.org For instance, a multicomponent cascade reaction merging an aldol (B89426) reaction and a Witting reaction with a visible-light-induced [2+2] cycloaddition has been reported for the synthesis of a variety of cyclobutanes. researchgate.net
Intramolecular cyclization strategies are also powerful for constructing cyclobutane rings. A copper-catalyzed borylative cyclization of aliphatic alkynes provides access to (boromethylene)cyclobutanes (BMCBs). rsc.org This method is notable for its high chemo-, stereo-, and regioselectivity, and the resulting boromethylene unit is a versatile handle for further functionalization. rsc.org Another approach involves the ring contraction of readily available pyrrolidines. acs.orgnih.govntu.ac.uk This method, mediated by nitrogen extrusion from a 1,1-diazene intermediate, can produce multisubstituted cyclobutanes with excellent stereocontrol. acs.orgnih.govntu.ac.uk
Stereoselective Introduction of Amine and Amide Functionalities.mdpi.combaranlab.orgrsc.orgnih.govacs.orgresearchgate.net
Once the cyclobutane core is established, the next critical step is the stereoselective installation of the amine and amide groups to yield the target this compound.
Strategies for cis-Stereocontrol in Cyclobutane Amination.baranlab.orgsocietechimiquedefrance.frrsc.orgrsc.org
Achieving the desired cis relationship between the amino and carboxamide groups is paramount. One strategy involves the diastereoselective synthesis of N-heterocycle substituted cyclobutanes via a Michael addition onto cyclobutenes. researchgate.net This approach allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides. researchgate.net
Another method utilizes the functionalization of bicyclo[1.1.0]butanes (BCBs), as mentioned earlier. The inherent reactivity of BCBs allows for diastereoselective 1,3-difunctionalization. nih.gov For example, a diastereoselective 1,3-nitrooxygenation of BCBs with tert-butylnitrite and TEMPO provides access to 1,1,3-trisubstituted cyclobutanes, which can serve as precursors to cis-1,3-amino alcohols. nih.gov
Furthermore, the stereoselective synthesis of γ-cyclobutane amino acids can be achieved through various strategies, including the use of chiral auxiliaries and stereoselective reductions. researchgate.net These methods provide access to cyclobutane amino acids with defined stereochemistry, which can then be converted to the desired carboxamide.
| Precursor | Reagent(s) | Key Transformation | Product Stereochemistry | Reference |
| Cyclobutene (B1205218) | N-heterocycle | Michael addition | cis or trans depending on conditions | researchgate.net |
| Bicyclo[1.1.0]butane | tert-butylnitrite, TEMPO | 1,3-nitrooxygenation | cis | nih.gov |
| Pyrrolidine derivative | Iodonitrene | Ring contraction | Stereospecific | acs.orgnih.gov |
Amide Bond Formation Techniques for Cyclobutane-based Carboxamides.mdpi.comrsc.orgnih.gov
The final step in the synthesis of this compound is the formation of the amide bond. Standard amide coupling reagents are often effective for this transformation. scribd.com These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scribd.comyoutube.com
More advanced methods for amide bond formation can also be employed, particularly when dealing with sensitive substrates or to minimize side reactions. These can include the use of phosphonium (B103445) or uronium-based reagents. scribd.com Additionally, enzymatic strategies for amide bond formation are gaining prominence as they can offer high selectivity under mild conditions. nih.gov
A regioselective aminocarbonylation of cyclobutanols has also been developed, providing a direct route to cyclobutanecarboxamides. nih.gov This method, which can be controlled by the choice of ligand, offers a new pathway for synthesizing these valuable compounds. nih.gov
| Carboxylic Acid | Amine | Coupling Reagent(s) | Key Feature | Reference |
| cis-3-Aminocyclobutanecarboxylic acid | Ammonia or amine | DCC, HOBt | Standard, widely used | scribd.comyoutube.com |
| Cyclobutanol | Amine, CO | Palladium catalyst, ligand | Regioselective aminocarbonylation | nih.gov |
| Cyclobutene-1-carboxylic acid | Benzoxazolone | DIC | Tandem amidation/Michael addition | researchgate.net |
Control of Multiple Stereocenters in Amino- and Amido-Cyclobutane Architectures
The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which possesses multiple stereocenters. Achieving the desired cis relationship between the amino and carboxamide groups on the cyclobutane ring requires methodologies that can effectively govern the spatial arrangement of substituents.
Recent advancements have focused on diastereoselective and enantioselective approaches to construct these challenging architectures. Organocatalysis has emerged as a powerful tool for the desymmetrization of 3-substituted cyclobutanones. For instance, proline-catalyzed aldol reactions can introduce a second substituent with high diastereo- and enantioselectivity, setting the stage for further functionalization. acs.org Similarly, Michael additions to activated cyclobutanone (B123998) derivatives have been shown to proceed with excellent stereocontrol, allowing for the creation of up to three contiguous stereogenic centers. acs.org
Another effective strategy involves the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). By selecting the appropriate copper(I) or copper(II) catalyst, either α- or β'-selective nucleophilic addition can be achieved, leading to 1,1,3- or 1,2,3-trisubstituted cyclobutanes as single diastereoisomers. researchgate.net This method offers a versatile entry into multi-substituted cyclobutane scaffolds from common starting materials.
The stereochemical outcome of these reactions is often dictated by the catalyst, the nature of the substituents, and the reaction conditions. The ability to selectively access different diastereomers is crucial for building libraries of diverse cyclobutane-containing compounds for drug discovery.
| Reaction Type | Catalyst/Reagent | Key Feature | Resulting Stereochemistry |
| Aldol Reaction | (S)-Proline | Desymmetrization of 3-substituted cyclobutanones | High diastereo- and enantioselectivity |
| Michael Addition | Organocatalyst | Control of up to three contiguous stereocenters | Excellent yield and enantiomeric excess |
| Hydrophosphination | Cu(I) or Cu(II) | Regiodivergent addition to acyl BCBs | Single diastereomers of 1,1,3- or 1,2,3-trisubstituted cyclobutanes |
Development of Scalable and Efficient Synthetic Protocols for Cyclobutane Scaffolds
The transition from laboratory-scale synthesis to industrial production requires the development of scalable and efficient protocols. For cyclobutane derivatives, this often involves minimizing the use of hazardous reagents, avoiding chromatographic purifications, and optimizing reaction conditions for high yield and selectivity on a larger scale.
Such process development often involves a deep understanding of the reaction mechanism and the impact of impurities on selectivity and yield. The ability to perform reactions at higher concentrations and to isolate products through crystallization are key factors in creating economically viable and environmentally friendly manufacturing processes for these important pharmaceutical building blocks.
Utilization of Key Synthetic Intermediates and Building Blocks in this compound Synthesis
The synthesis of this compound and its analogs often relies on the strategic use of key intermediates and building blocks that introduce the desired functionality and stereochemistry.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, and its derivatives are valuable intermediates. chemicalbook.com Cyclobutylidene Meldrum's acid derivatives, formed through the Knoevenagel condensation of a cyclobutanone with Meldrum's acid, are particularly useful for constructing highly functionalized cyclobutane systems. acs.org
These intermediates can undergo diastereoselective reduction to introduce a substituent in a controlled manner, leading to cis-1,3-disubstituted cyclobutanes. acs.org The Meldrum's acid moiety can then be converted into a carboxylic acid or an ester through hydrolysis or alcoholysis, providing a handle for further transformations, such as amide bond formation. The rigid structure of the Meldrum's acid derivative can influence the stereochemical outcome of subsequent reactions.
| Intermediate | Reaction | Key Transformation | Product |
| Cyclobutylidene Meldrum's Acid | Diastereoselective Reduction (e.g., NaBH4) | Controlled introduction of a substituent | cis-1,3-disubstituted cyclobutane |
| cis-1,3-disubstituted cyclobutane | Hydrolysis/Alcoholysis | Conversion of Meldrum's acid moiety | Carboxylic acid or ester derivative |
The introduction of an amino group is a critical step in the synthesis of this compound. 3-Azidocyclobutanone serves as a valuable precursor for the amine functionality. The azide (B81097) group can be introduced through various methods, and its subsequent reduction provides the corresponding amine.
The stereochemical control during the reduction of the azide and the ketone is crucial for obtaining the desired cis-1,3-amino alcohol or related derivatives. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation. Once the cis-3-aminocyclobutanol is obtained, the alcohol can be oxidized to a carboxylic acid, followed by amidation to yield the final product. Alternatively, the ketone in 3-azidocyclobutanone can be protected or converted to another functional group before the azide reduction and subsequent steps.
Fluorinated building blocks are of great interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. Functionalized fluorocyclobutanes are versatile intermediates that can be used to synthesize a variety of cyclobutane-containing compounds, including this compound analogs.
The synthesis of these building blocks can be achieved on a decagram scale, making them readily available for further derivatization. chemrxiv.org For example, a fluorinated cyclobutane with appropriate functional groups can be elaborated to introduce the required amino and carboxamide moieties. The presence of fluorine can influence the reactivity and conformational preferences of the cyclobutane ring, which needs to be considered during the synthetic design. The development of synthetic routes utilizing these fluorinated scaffolds expands the chemical space accessible to medicinal chemists. chemrxiv.org
Theoretical and Computational Investigations of Cis 3 Aminocyclobutanecarboxamide
Quantum Chemical Calculations for Structural and Conformational Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of molecules. wikipedia.orgnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron density of a system, from which properties like energy, geometry, and vibrational frequencies can be derived. wikipedia.orgmdpi.com
Density Functional Theory (DFT) has become a versatile and popular method in computational chemistry for studying many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It is widely applied to interpret and predict the behavior of complex systems at an atomic level. wikipedia.org In the context of cyclobutane (B1203170) systems, DFT is instrumental for several reasons:
Geometry Optimization: DFT calculations can accurately predict the puckered nature of the cyclobutane ring, which it adopts to alleviate torsional strain from eclipsed hydrogen atoms. whiterose.ac.uk
Electronic Structure Analysis: The theory provides a detailed picture of the electronic distribution within the molecule, which is key to understanding its reactivity and intermolecular interactions. mdpi.com
Energetic Properties: DFT is used to calculate the inherent ring-strain energy of cyclobutane derivatives, which is crucial for understanding their thermodynamic stability and tendency to undergo ring-opening reactions. researchgate.netnih.gov
Spectroscopic Prediction: Theoretical vibrational spectra (e.g., IR and Raman) can be calculated using DFT, aiding in the interpretation of experimental spectroscopic data.
Modern DFT calculations often incorporate corrections for dispersion forces (e.g., via functionals like B3LYP-D3), which are critical for accurately modeling non-covalent interactions that can influence conformational preferences. preprints.org However, standard DFT functionals can sometimes introduce errors, particularly in systems with significant π-electron delocalization, which can be mitigated using density-corrected DFT (DC-DFT) approaches for higher accuracy. researchgate.net
The conformational landscape of cis-3-Aminocyclobutanecarboxamide is defined by the puckering of the cyclobutane ring and the orientation of its amino and carboxamide substituents. The four-membered ring is not planar; it exists in a dynamic equilibrium between puckered conformations. The substituents can occupy pseudo-axial or pseudo-equatorial positions, leading to different conformers with distinct energies.
Computational studies on related systems show that the relative stability of these conformers is governed by a delicate balance of several factors: nih.gov
Steric Hindrance: Repulsion between bulky substituents favors conformations where they are further apart. In the cis isomer, both groups are on the same face of the ring, leading to potential steric clash that influences the degree of ring puckering.
Torsional Strain: The molecule seeks a conformation that minimizes eclipsing interactions between adjacent C-H bonds and between C-H and C-substituent bonds.
Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur between the amino group (as a hydrogen bond donor) and the carbonyl oxygen of the carboxamide group (as a hydrogen bond acceptor). This interaction would strongly favor specific conformations where these groups are in close proximity.
The energetic landscape can be mapped by calculating the relative energies of all stable conformers. DFT calculations are essential for quantifying these small energy differences.
| Conformer | Substituent Orientations | Relative Energy (ΔE) (kJ/mol) | Key Stabilizing/Destabilizing Factors |
| 1 | Amino (axial), Carboxamide (equatorial) | 0.0 | Potential for strong intramolecular H-bond |
| 2 | Amino (equatorial), Carboxamide (axial) | 2.5 | Increased steric interaction with axial carboxamide |
| 3 | Both substituents in 'boat-like' transition | >15.0 | High torsional and angle strain |
Note: The energy values are illustrative, representing a plausible energetic ordering based on principles of conformational analysis. Actual values would require specific, high-level DFT calculations.
Predictive Modeling of Reaction Pathways and Stereoselectivity in Cyclobutane Transformations
Computational modeling is a powerful tool for predicting the outcomes of chemical reactions, including their feasibility, reaction rates, and stereoselectivity. nih.gov For cyclobutane derivatives, this is particularly valuable for understanding transformations like ring-opening reactions, which are driven by the release of inherent ring strain. nih.govelsevierpure.com
Theoretical models, often employing DFT, can map the entire potential energy surface of a reaction. This involves locating and calculating the energies of:
Transition States (TS): The highest energy point along the reaction coordinate, which determines the activation energy (Ea) and thus the reaction rate.
By comparing the activation energies for different possible pathways, a predictive model can be built. For instance, in the stereoselective synthesis of cyclobutanes, DFT calculations can support a proposed mechanism by showing that the transition state leading to the observed stereoisomer is significantly lower in energy than the transition state leading to other isomers. acs.orgacs.org In one study on the synthesis of cyclobutanes from pyrrolidines, DFT calculations helped to support a selectivity-determining cyclopropanation step in the reaction mechanism. acs.org Similarly, computational analysis of ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives showed that the regiochemistry and stereochemistry depend on both charge distribution and steric interactions in the metallacyclobutane intermediate. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. youtube.com MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are calculated using either classical force fields or, in ab initio MD (AIMD), quantum mechanical methods. youtube.comnih.gov
For this compound, MD simulations can be used to:
Explore Conformational Space: Simulate the transitions between different puckered conformations of the ring, revealing the flexibility of the molecule and the timescales of these motions.
Analyze Solvation: Model the explicit interactions between the molecule and surrounding solvent molecules (e.g., water). This can reveal the structure of the solvation shell and how hydrogen bonding with the solvent competes with intramolecular hydrogen bonding. nih.gov
Simulate Biomolecular Interactions: If the molecule is a fragment of a drug, MD simulations can be used to model its binding to a target protein. These simulations can predict the preferred binding pose and estimate the binding free energy, providing a dynamic picture of the protein-ligand interactions. acs.orgresearchgate.net Recent studies have used MD simulations to show how small-molecule modifications can alter the conformational dynamics of intrinsically disordered regions in proteins. acs.org
By combining the electronic and energetic details from DFT with the dynamic insights from MD, a comprehensive theoretical understanding of this compound can be achieved.
Chemical Reactivity and Mechanistic Studies of Cis 3 Aminocyclobutanecarboxamide
Reactivity Profiles of the Strained Cyclobutane (B1203170) Ring System
The cyclobutane ring is a defining feature of cis-3-Aminocyclobutanecarboxamide, and its inherent strain energy significantly influences its chemical reactivity. researchgate.net Cyclobutanes possess considerable ring strain due to the deviation of their C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing hydrogen atoms, renders the ring susceptible to cleavage under various reaction conditions. researchgate.net The release of this strain provides a thermodynamic driving force for ring-opening reactions. researchgate.netnih.gov
Four-membered ring compounds can undergo cleavage with relative ease under acidic, basic, thermal, photochemical, oxidizing, or reducing conditions. researchgate.net For instance, the high ring strain in cyclobutanols makes them prone to ring-opening when exposed to transition metals or radical initiators. nih.gov Mechanistic studies on related systems, such as the mechanochemical [2+2] cycloreversion of bicyclo[4.2.0]octane derivatives, support a stepwise mechanism proceeding through a 1,4-diradical intermediate rather than a concerted pathway. nih.gov Similarly, formal cycloadditions involving strained rings can proceed via radical intermediates generated by homolysis upon thermolysis, photolysis, or single-electron transfer events. nih.gov While generally stable at room temperature, the cyclobutane core in this compound is a latent reactive site, poised to undergo reactions that alleviate its inherent strain. researchgate.net
The table below summarizes various reaction types driven by the strain of the cyclobutane ring, as observed in related systems.
| Reaction Type | Conditions | Driving Force | Potential Products |
| Ring-Opening Hydrogenation | Catalytic (e.g., Ni, Pt) | Relief of angle and torsional strain | Acyclic alkanes |
| Ring Expansion | Acid-catalyzed, N-halogenation | Relief of strain, formation of more stable rings | Substituted cyclopentanes, bicyclic amidines acs.orgnih.gov |
| Formal Cycloadditions | Thermal, Photochemical, Catalytic | Formation of reactive radical intermediates nih.gov | Functionalized sp3-rich ring systems nih.gov |
| Mechanochemical Opening | Mechanical Force (e.g., ultrasound) | Stress-induced cleavage | Alkenes (via diradical intermediates) nih.gov |
Transformations of the Amine and Carboxamide Functional Groups
The reactivity of this compound is also dictated by its primary amine and carboxamide moieties. These functional groups can undergo a variety of transformations, often while preserving the cyclobutane core, although the ring's strain can influence reaction feasibility and outcomes. nih.gov
Amine Group Transformations: The primary amine group is a versatile nucleophilic center. It can readily participate in standard amine reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
N-Halogenation: Treatment with N-halosuccinimides can lead to N-halo aminals, which may subsequently undergo rearrangement. acs.org
Carboxamide Group Transformations: The carboxamide group is generally less reactive than other carboxylic acid derivatives but can be transformed under specific conditions:
Hydrolysis: Conversion to the corresponding carboxylic acid, typically requiring strong acidic or basic conditions and heat.
Reduction: Reduction to a primary amine using strong reducing agents like lithium aluminum hydride.
Dehydration: In some cases, hindered primary amides can undergo dehydration to form nitriles. acs.org
Rearrangement: Reactions like the Hofmann rearrangement could potentially convert the carboxamide to an amine, though this is less common.
Notably, the carbonyl group of the carboxamide can act as a directing group in C–H functionalization reactions, allowing for the selective installation of substituents on the cyclobutane ring. acs.org Furthermore, the synthesis of cyclobutanecarboxamides via palladium-catalyzed aminocarbonylation of cyclobutanols has been demonstrated, highlighting a method to form this functionality on a pre-existing cyclobutane scaffold. nih.gov
Nucleophilic and Electrophilic Reaction Pathways Involving Aminocyclobutane Derivatives
The dual functionality of this compound allows it to engage in both nucleophilic and electrophilic reaction pathways.
Nucleophilic Pathways: The lone pair of electrons on the nitrogen atom of the primary amine group makes it an effective nucleophile. It can attack a wide range of electrophilic centers. The nucleophilicity of the amine can be modulated by the reaction conditions and the nature of the electrophile. This nucleophilic character is central to reactions like acylation and alkylation mentioned previously.
Electrophilic Pathways: The primary electrophilic site within the molecule is the carbonyl carbon of the carboxamide group. This carbon is susceptible to attack by nucleophiles in nucleophilic acyl substitution reactions. The pathway typically involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group. Although the amide's amino group is a poor leaving group, reactions like hydrolysis proceed via this general mechanism.
Furthermore, the cyclobutane ring itself, when appropriately functionalized, can be involved in unique pathways. For example, rearrangement reactions of spirocyclic cyclobutane aminals involve a 1,2-C-to-N migration, an intramolecular nucleophilic attack on a nitrogen center that drives a ring expansion. acs.org
Identification and Characterization of Reactive Intermediates in this compound Chemistry
Reactive intermediates are transient, high-energy species that are formed during a reaction and quickly convert to more stable molecules. lumenlearning.com Understanding these intermediates is key to elucidating reaction mechanisms. allen.in In the chemistry of this compound, several types of intermediates can be postulated or have been identified in analogous systems.
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions at the carboxamide carbonyl, a tetrahedral intermediate is formed when the nucleophile attacks the carbonyl carbon. The subsequent collapse of this intermediate determines the reaction product.
Radical Intermediates: Ring-opening reactions of strained cyclobutane systems, particularly under thermal, photochemical, or mechanochemical conditions, often proceed through diradical intermediates. nih.govnih.gov These intermediates are formed by the homolytic cleavage of a C-C bond in the ring.
Carbocation Intermediates: Acid-catalyzed ring expansions and rearrangements of cyclobutane derivatives can involve the formation of carbocation intermediates. nih.gov For instance, the rearrangement of N-halo aminals is thought to proceed through a pathway where cyclobutane ring expansion is driven by the formation of an electrophilic nitrogen center. acs.org
Acyl Azide (B81097) and Isocyanate Intermediates: In transformations like the Curtius rearrangement, which could theoretically be applied to a derivative of the molecule, an intermediate acyl azide is formed, which then rearranges to an isocyanate. acs.org
N,S-Acetal Intermediates: In a formal [3+3] cycloaddition of related aminocyclopropanes with thiophenols, an N,S-acetal was identified as a key reaction intermediate through NMR studies, highlighting that stable intermediates can sometimes be isolated and characterized. epfl.ch
The table below outlines potential reactive intermediates in the chemistry of aminocyclobutane derivatives.
| Reaction Type | Postulated Intermediate | Evidence/Analogy |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | General mechanism for this reaction class. |
| Thermal/Photochemical Ring Opening | Diradical | Mechanistic studies on cyclobutene (B1205218) and bicyclo[4.2.0]octane systems. nih.govrsc.org |
| Acid-Catalyzed Rearrangement | Carbocation | Observed in ring expansions of other cyclobutane systems. nih.gov |
| Curtius Rearrangement | Acyl Azide, Isocyanate | Established mechanism for this named reaction. acs.org |
| Cycloaddition/Rearrangement | N-heterocyclic species (e.g., N,S-acetal) | Isolated and characterized in reactions of aminocyclopropanes. epfl.ch |
Role of Cis 3 Aminocyclobutanecarboxamide As a Synthetic Scaffold and Chemical Biology Probe
Design Principles for 3D Cyclobutane (B1203170) Fragment Libraries
The creation of effective fragment libraries for drug discovery is guided by several key principles aimed at maximizing chemical diversity and three-dimensional character while adhering to the constraints of fragment-based drug discovery (FBDD). The "rule-of-three" (RO3) is a fundamental guideline, suggesting that fragments should generally have a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated octanol-water partition coefficient (cLogP) of 3 or less. mdpi.com
In the design of 3D cyclobutane fragment libraries, a primary goal is to move away from the historically flat structures that have dominated screening collections. vu.nl The cyclobutane ring itself provides an excellent starting point due to its non-planar geometry. nih.gov To further enhance 3D character and chemical diversity, design strategies often employ computational tools. nih.gov Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are used to guide the selection of fragments that occupy a broader range of 3D space. nih.govnih.gov
A key strategy in building these libraries involves the synthesis of both cis and trans isomers of the cyclobutane core. nih.gov This approach maximizes the shape diversity of the library without significantly increasing molecular complexity. nih.gov The synthesis often proceeds through a key intermediate, such as 3-azido-cyclobutanone, which allows for the introduction of various functional groups with accessible vectors for future chemical modifications. nih.govnih.gov This "sociability" of fragments is crucial, ensuring that initial hits from a screening campaign can be readily elaborated into more potent and selective lead compounds. nih.gov The resulting libraries, featuring functionalities like secondary amines, amides, and sulfonamides, are designed to have favorable physicochemical properties and a high degree of three-dimensionality, making them attractive for FBDD campaigns. nih.govnih.gov
Integration of cis-3-Aminocyclobutanecarboxamide into Complex Molecular Architectures
The unique structural features of this compound make it an attractive building block for incorporation into more complex molecules. Its cis stereochemistry positions the amino and carboxamide groups on the same face of the cyclobutane ring, providing a defined spatial arrangement that can be exploited in the design of molecules intended to interact with specific biological targets.
The synthesis of libraries of 3D cyclobutane fragments often begins with a versatile starting material that can be readily diversified. nih.gov For instance, a 3-azido-cyclobutanone intermediate can be used to generate a variety of functional groups. nih.gov The resulting fragments, including those with amine, amide, and sulfonamide functionalities, can then be further elaborated. nih.gov The generation of both cis and trans isomers is a deliberate strategy to enhance the shape diversity of the resulting library. nih.gov This approach allows for a more thorough exploration of the three-dimensional space around a biological target. nih.gov The properties of these cyclobutane-based libraries have been shown to compare favorably with other synthetic 3D fragment libraries in terms of both their shape and physicochemical characteristics. nih.gov
Applications as Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. nih.govmorressier.com They allow for the study of protein function, the identification of new drug targets, and the elucidation of molecular mechanisms within living systems. nih.govresearchgate.netnih.gov The cyclobutane scaffold, and specifically derivatives of this compound, can be engineered to create potent and selective chemical probes.
The rational design of chemical probes involves a deep understanding of the target's structure and mechanism. nih.gov For enzyme inhibitors, this may involve designing a molecule that mimics the substrate or transition state, leading to covalent modification of the active site. nih.gov The synthesis of such probes often requires multi-step sequences to install the necessary reactive groups and to control the stereochemistry of the final molecule. nih.gov
For example, in the development of selective inhibitors for enzymes like human ornithine aminotransferase (hOAT), a rational design approach can be employed. nih.gov By understanding the differences in the active sites of hOAT and a related enzyme, γ-aminobutyric acid aminotransferase (GABA-AT), it is possible to design inhibitors with high selectivity. nih.gov Synthetic strategies can involve the use of chiral starting materials to control the stereochemistry of the final compound, which can be crucial for inhibitory activity. nih.gov Techniques such as intact protein mass spectrometry and protein crystallography are then used to confirm the mechanism of action of the designed probe. nih.gov
Cyclobutane-based chemical tools, including metabolic labeling reagents and activity-based probes, are increasingly being used to investigate complex biological systems such as plant-microbe interactions. nih.govosti.gov These tools provide a way to study the function of enzymes and other proteins directly in their native environment. nih.gov
Activity-based probes (ABPs) are a class of chemical tools that are designed to covalently label a specific class of enzymes based on their catalytic activity. nih.gov This approach allows for the functional profiling of complex biological mixtures to identify key proteins involved in specific signaling pathways. nih.gov The development of new chemical probes and the expansion of the chemical biology toolbox will continue to provide new opportunities to understand the fundamental molecular mechanisms that drive complex biological processes. nih.govosti.gov
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide crucial insights into the relative orientation of substituents, which is essential for confirming the cis configuration of the title compound.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the basic structure of cis-3-Aminocyclobutanecarboxamide.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). Due to the plane of symmetry in the cis isomer, a simplified spectrum is expected compared to its trans counterpart.
The key expected signals would be:
Amide Protons (-CONH₂): Two broad singlets in the region of 5.5-8.0 ppm, representing the two non-equivalent amide protons.
Cyclobutane (B1203170) Protons: A set of multiplets in the range of 1.5-3.5 ppm. The protons attached to the carbons bearing the amino and carboxamide groups (C1-H and C3-H) would be expected at the downfield end of this range due to the deshielding effect of the substituents. The cis relationship would influence the coupling constants between these protons.
Amine Protons (-NH₂): A broad singlet, typically in the 1.0-3.5 ppm range, the exact position of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, symmetry dictates the number of expected signals.
Expected signals would include:
Carbonyl Carbon (-CONH₂): A signal in the downfield region, typically around 175-180 ppm. libretexts.org
Cyclobutane Carbons: The carbons attached to the substituents (C1 and C3) would be equivalent due to symmetry and appear as a single signal. The other two methylene (B1212753) carbons (C2 and C4) would also be equivalent. These would appear in the aliphatic region (20-50 ppm). masterorganicchemistry.comyoutube.com
| ¹H NMR (Expected) | ¹³C NMR (Expected) | ||
|---|---|---|---|
| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |
| -CONH₂ | ~5.5 - 8.0 (2H, br s) | C=O | ~175 - 180 |
| CH-CO, CH-N | ~2.5 - 3.5 (2H, m) | CH-CO, CH-N | ~40 - 55 |
| -CH₂- (ring) | ~1.5 - 2.5 (4H, m) | -CH₂- (ring) | ~25 - 40 |
| -NH₂ | ~1.0 - 3.5 (2H, br s) |
To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the stereochemistry, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the cyclobutane ring. Cross-peaks would be observed between adjacent protons, helping to trace the connectivity of the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each cyclobutane proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. It would be crucial for confirming the assignment of the quaternary carbonyl carbon by showing a correlation to the protons on C1 and C2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemical assignment. For the cis isomer, a NOESY spectrum would show a cross-peak between the protons on C1 and C3, as they are on the same face of the ring and thus close in space. The trans isomer would not show this correlation.
Vibrational Spectroscopy: Fourier-transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. libretexts.orgucla.edu
FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. Primary amines typically show two N-H stretching bands, while primary amides also show two N-H stretching bands in a similar region, along with a strong carbonyl (C=O) stretch. orgchemboulder.comspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While C=O bonds give strong IR signals, C-C bonds of the cyclobutane ring might be more prominent in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine & Amide | 3100 - 3500 | Medium, broad (multiple peaks) |
| C-H Stretch | Cyclobutane | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | Primary Amide | 1630 - 1690 | Strong |
| N-H Bend (Amide II) | Primary Amide | 1580 - 1650 | Medium-Strong |
| C-N Stretch | Amine/Amide | 1020 - 1350 | Medium-Weak |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₅H₁₀N₂O), the exact molecular weight is 114.0793 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 114 or 115, respectively.
The fragmentation pattern would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the amine and amide groups is common. jove.comlibretexts.org Loss of the carboxamide group (-CONH₂) would lead to a fragment.
Loss of Ammonia: Fragmentation involving the amine group could lead to the loss of NH₃.
Ring Cleavage: The strained cyclobutane ring could fragment in characteristic ways. A common fragmentation for primary amides is the formation of an intense ion at m/z 44, corresponding to [CONH₂]⁺. nih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
X-ray crystallography provides the most definitive proof of molecular structure, including absolute stereochemistry and the precise conformation in the solid state. nih.gov To perform this analysis, a suitable single crystal of this compound would be required.
The analysis would yield:
Atomic Coordinates: The precise 3D location of every atom in the crystal lattice.
Bond Lengths and Angles: Confirming the cyclobutane ring structure and the geometry of the substituents. For instance, C-C bond lengths within a cyclobutane ring are typically around 1.55-1.57 Å. researchgate.net
Confirmation of Stereochemistry: The data would unambiguously show the amino and carboxamide groups positioned on the same side of the cyclobutane ring, definitively proving the cis configuration.
Intermolecular Interactions: It would reveal how the molecules pack in the solid state, highlighting intermolecular hydrogen bonding between the amine and amide groups of adjacent molecules.
Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics
Rotational or microwave spectroscopy is a high-resolution technique used to determine the geometry of small molecules in the gas phase. chemrxiv.org This method would provide extremely precise bond lengths and angles for the lowest-energy conformation(s) of this compound, free from intermolecular interactions present in solution or the solid state.
The analysis would help to:
Determine the preferred gas-phase conformation, including the puckering of the cyclobutane ring and the orientation of the substituents. nih.gov
Identify different conformers if they exist in equilibrium.
Provide data on the dipole moment of the molecule.
While this technique is powerful, its application to a molecule like this compound would be a specialized research endeavor, and such data is not commonly available.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Methods for Stereoselective Synthesis of Aminocyclobutanecarboxamides
A primary challenge in the synthesis of aminocyclobutanecarboxamides is achieving high stereoselectivity. The development of novel catalytic methods is a key focus of research to control the spatial arrangement of the amino and carboxamide groups on the cyclobutane (B1203170) ring.
Recent research has highlighted the use of photoredox catalysis in the [2+2] cycloaddition of styrenes and acrylamides to form functionalized cyclobutanes. While this method has shown promise, achieving high diastereoselectivity for the cis isomer often requires specific reaction conditions and substrates. Future work will likely focus on refining these catalytic systems to improve the stereochemical outcome.
The development of chiral catalysts is another critical avenue of investigation. While not yet widely applied specifically to cis-3-aminocyclobutanecarboxamide, the broader field of asymmetric catalysis for cyclobutane synthesis is rapidly advancing. The goal is to design catalysts that can direct the formation of a specific stereoisomer, thereby streamlining the synthesis and avoiding costly and labor-intensive separation of isomers.
| Catalytic Approach | Description | Potential Advantages |
| Photoredox Catalysis | Utilizes light and a photocatalyst to initiate the [2+2] cycloaddition. | Mild reaction conditions, high functional group tolerance. |
| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over the other. | Direct access to enantiomerically pure compounds. |
| Enzymatic Resolution | Uses enzymes to selectively react with one stereoisomer, allowing for separation. | High specificity and environmentally friendly conditions. |
Expanding the Chemical Space and Diversity of Cyclobutane-based Chemical Probes
The rigid scaffold of this compound makes it an excellent starting point for the development of chemical probes to investigate biological systems. Expanding the chemical diversity of these probes is a significant area of future research.
By modifying the core structure of this compound, researchers can create a library of related compounds with a range of properties. For instance, the amino group can be acylated or alkylated, and the carboxamide can be converted to other functional groups such as esters or nitriles. These modifications can alter the compound's solubility, polarity, and ability to interact with biological targets.
The resulting library of cyclobutane-based compounds can then be screened for various biological activities. The unique three-dimensional shape conferred by the cyclobutane ring can lead to novel interactions with proteins and other biomolecules, potentially uncovering new therapeutic targets or diagnostic tools.
| Modification Strategy | Example | Desired Outcome |
| Amine Functionalization | Acylation, Alkylation | Altered hydrogen bonding capacity and lipophilicity. |
| Carboxamide Conversion | Hydrolysis to carboxylic acid, reduction to amine | Introduction of new functional groups for further derivatization. |
| Scaffold Elaboration | Addition of aromatic or heterocyclic rings | Increased structural complexity and potential for new biological interactions. |
Advanced Computational Approaches for Rational Reaction Design and Mechanism Prediction
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. These methods can accelerate the research and development process by providing insights that are difficult to obtain through experimentation alone.
Density functional theory (DFT) calculations can be used to model the reaction pathways for the synthesis of cyclobutanes. By calculating the energies of transition states and intermediates, researchers can predict which reaction conditions will favor the formation of the desired cis isomer. This information can guide the rational design of new catalysts and synthetic routes.
Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its derivatives. Understanding how these molecules behave in solution and how they interact with their biological targets is crucial for designing effective drugs and chemical probes.
| Computational Method | Application | Key Insights Provided |
| Density Functional Theory (DFT) | Modeling reaction mechanisms. | Prediction of stereochemical outcomes and reaction kinetics. |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions. | Understanding conformational preferences and binding modes. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed reactions. | Elucidating the role of the active site in catalysis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-3-Aminocyclobutanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, nitration and subsequent reduction of intermediates (e.g., using nitro sulfuric acid under controlled temperature) yield cis-3-aminocyclobutane derivatives. Key parameters include:
- Temperature control : Ice-bath conditions (~0°C) minimize side reactions during nitration .
- Purification : Ion-exchange chromatography or flash chromatography is critical for isolating enantiomerically pure forms, as demonstrated in carboxamide derivatives .
- Yield optimization : Adjusting stoichiometry of reagents like 1-hydroxybenzotriazole monohydrate and carbodiimide derivatives improves coupling efficiency in carboxamide synthesis .
Q. How can researchers reliably characterize cis-3-Aminocyclobutanecarboxamide’s structural conformation?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : H and C NMR data confirm stereochemistry and functional group placement. For instance, distinct proton splitting patterns in cis vs. trans isomers resolve conformational ambiguity .
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomerically pure derivatives (e.g., carboxamides 4a and 4b) .
- Melting point analysis : Consistent melting ranges (e.g., 151–154°C for (±)-cis-2-aminocyclobutanecarboxylic acid) validate purity .
Advanced Research Questions
Q. How can computational modeling guide mechanistic studies of cis-3-Aminocyclobutanecarboxamide’s reactivity in ring-opening or functionalization reactions?
- Methodological Answer :
- DFT calculations : Predict transition states and activation energies for ring-opening pathways, aiding in rationalizing experimental outcomes (e.g., acid-catalyzed hydrolysis vs. nucleophilic substitution) .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to hypothesize binding modes for bioactive derivatives .
- Limitations : Validate models with experimental kinetics (e.g., rate constants for hydrolysis) to address discrepancies between predicted and observed reactivity .
Q. What strategies resolve contradictions in reported biological activity data for cis-3-Aminocyclobutanecarboxamide derivatives?
- Methodological Answer :
- Comparative assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables affecting activity .
- Meta-analysis : Aggregate data from multiple sources (e.g., enzyme inhibition assays) to identify trends obscured by small sample sizes .
- Isomer-specific analysis : Test cis vs. trans isomers separately, as stereochemistry significantly impacts bioactivity (e.g., differential binding to chiral receptors) .
Q. How do researchers design experiments to investigate the metabolic stability of cis-3-Aminocyclobutanecarboxamide in vivo?
- Methodological Answer :
- Isotopic labeling : Use C or H-labeled compounds to track metabolic pathways via scintillation counting .
- LC-MS/MS profiling : Quantify parent compound and metabolites in biological matrices (e.g., plasma, liver homogenates) .
- Control experiments : Include cyclobutane analogs with modified functional groups (e.g., methyl substituents) to assess structure-metabolism relationships .
Data Analysis and Reporting Standards
Q. What criteria ensure robust interpretation of NMR data for cyclobutane-based carboxamides?
- Methodological Answer :
- Peak integration : Normalize integrals to reference protons (e.g., TMS) to confirm stoichiometry .
- Coupling constants : values distinguish cis (smaller J) from trans (larger J) configurations .
- Reproducibility : Compare spectra across multiple batches to identify batch-specific impurities .
Q. How should researchers address variability in melting point measurements for cis-3-Aminocyclobutanecarboxamide derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
